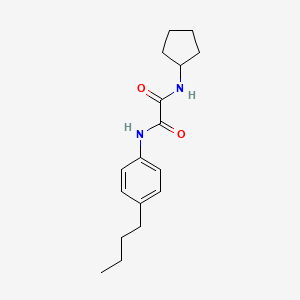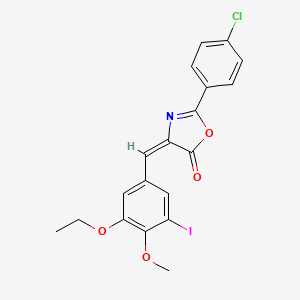![molecular formula C14H16N4O3 B5169882 N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B5169882.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS) that has been widely used in scientific research. Nitric oxide (NO) is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. The inhibition of NOS by L-NAME has been shown to affect these processes and has led to a better understanding of the role of NO in health and disease.
Mécanisme D'action
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide inhibits the activity of NOS, which catalyzes the conversion of L-arginine to NO and citrulline. This inhibition leads to a decrease in NO production, which can affect various physiological processes. The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been well-studied, and it is known to be a competitive inhibitor of NOS.
Biochemical and Physiological Effects
The inhibition of NOS by N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. One of the most well-known effects is the increase in blood pressure due to the inhibition of NO-mediated vasodilation. N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has also been shown to affect neurotransmission, immune response, and platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide is its potency as an inhibitor of NOS, which allows for a more complete inhibition of NO production. However, this potency can also lead to non-specific effects, which can complicate the interpretation of results. Another limitation of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide is its relatively short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several areas of future research where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide could be used to gain a better understanding of the role of NO in health and disease. One area of interest is the role of NO in cancer, where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been shown to have anti-tumor effects. Another area of interest is the use of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide as a therapeutic agent in various diseases, including hypertension and neurodegenerative disorders. Additionally, further research is needed to better understand the non-specific effects of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide and to develop more specific inhibitors of NOS.
Méthodes De Synthèse
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide can be synthesized from 3-methyl-4-nitrobenzoic acid and 1H-imidazole-1-propylamine through a multi-step reaction process. The final step involves the reaction of the intermediate product with chloroacetyl chloride to form N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been used extensively in scientific research to investigate the role of NO in various physiological and pathological processes. Some of the areas of research where N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamide has been used include cardiovascular diseases, neurodegenerative disorders, and cancer.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11-9-12(3-4-13(11)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESHAUNJDFPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)


![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)

![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)


![2-(4-bromophenoxy)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B5169873.png)
![5-[4-(diethylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5169878.png)
![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)

![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
![3-methyl-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]butanamide](/img/structure/B5169906.png)